Cas no 1247376-49-3 (3-(1H-Imidazol-1-YL)propane-1-thiol)
3-(1H-Imidazol-1-YL)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-IMIDAZOL-1-YL)PROPANE-1-THIOL
- 3-imidazol-1-ylpropane-1-thiol
- 1H-Imidazole-1-propanethiol
- 3-(1H-Imidazol-1-YL)propane-1-thiol
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- MDL: MFCD14679074
- Inchi: 1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
- InChI Key: QODYVWRXWOBHIS-UHFFFAOYSA-N
- SMILES: SCCCN1C=NC=C1
Computed Properties
- Exact Mass: 142.056
- Monoisotopic Mass: 142.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 77.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 18.8
3-(1H-Imidazol-1-YL)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P019UIF-50mg |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 50mg |
$306.00 | 2024-07-10 | |
| 1PlusChem | 1P019UIF-100mg |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 100mg |
$441.00 | 2024-07-10 | |
| 1PlusChem | 1P019UIF-250mg |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 250mg |
$604.00 | 2024-07-10 | |
| 1PlusChem | 1P019UIF-500mg |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 500mg |
$916.00 | 2024-07-10 | |
| 1PlusChem | 1P019UIF-1g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 1g |
$1155.00 | 2024-07-10 | |
| 1PlusChem | 1P019UIF-2.5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 2.5g |
$2207.00 | 2023-12-25 | |
| 1PlusChem | 1P019UIF-5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 5g |
$3234.00 | 2023-12-25 | |
| 1PlusChem | 1P019UIF-10g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 10g |
$4768.00 | 2023-12-25 | |
| Enamine | EN300-99988-1g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 1g |
$884.0 | 2023-09-01 | |
| Enamine | EN300-99988-5g |
3-(1H-imidazol-1-yl)propane-1-thiol |
1247376-49-3 | 90% | 5g |
$2566.0 | 2023-09-01 |
3-(1H-Imidazol-1-YL)propane-1-thiol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 3-(1H-Imidazol-1-YL)propane-1-thiol
Recent Advances in the Study of 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) in Chemical Biology and Pharmaceutical Research
The compound 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and material science. This thiol-functionalized imidazole derivative exhibits unique chemical properties that make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Recent studies have explored its potential as a ligand for metal coordination, a linker for protein modification, and a precursor for the development of targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(1H-Imidazol-1-YL)propane-1-thiol as a key intermediate in the synthesis of small molecule inhibitors targeting protein-protein interactions. The researchers utilized its thiol group for selective conjugation with maleimide-containing warheads, enabling the creation of potent and selective inhibitors for challenging biological targets. The study reported improved pharmacokinetic properties compared to previous generation compounds, highlighting the importance of this chemical scaffold in drug design.
In the area of bioconjugation chemistry, recent work published in Bioconjugate Chemistry (2024) has shown that 3-(1H-Imidazol-1-YL)propane-1-thiol can serve as an effective linker for antibody-drug conjugates (ADCs). The compound's imidazole moiety provides additional stability to the conjugate while maintaining efficient drug release properties. This dual functionality addresses one of the key challenges in ADC development - balancing stability during circulation with efficient payload release at the target site.
Material science applications have also benefited from research on this compound. A 2024 study in Advanced Materials reported the use of 3-(1H-Imidazol-1-YL)propane-1-thiol as a functional monomer for creating responsive polymer networks. The thiol group participates in cross-linking reactions while the imidazole moiety provides pH-responsive behavior, enabling the development of smart materials with potential applications in drug delivery and biosensing.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 3-(1H-Imidazol-1-YL)propane-1-thiol. A 2023 Organic Process Research & Development publication described a scalable, high-yield synthesis route that addresses previous challenges with purification and stability. This development is particularly significant for industrial applications where large quantities of high-purity material are required.
Looking forward, researchers are exploring the potential of 3-(1H-Imidazol-1-YL)propane-1-thiol in emerging areas such as PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that the compound's unique combination of functional groups may enable novel approaches to targeted protein degradation.
In conclusion, 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) continues to demonstrate its value as a versatile chemical building block across multiple research domains. The recent studies highlighted in this brief showcase its growing importance in pharmaceutical development, bioconjugation strategies, and advanced material design. As synthetic methodologies improve and novel applications emerge, this compound is likely to remain a focus of innovative research in chemical biology and medicinal chemistry.
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